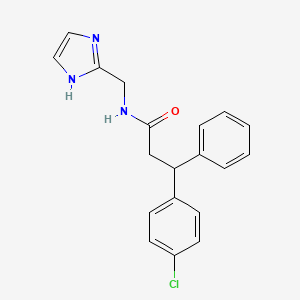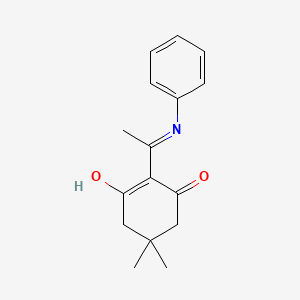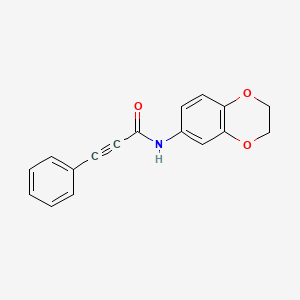
ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate, also known as EDP, is a compound that has been studied for its potential applications in scientific research. It is a pyrimidine-based molecule that has been synthesized through various methods and has been found to have interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate is not fully understood, but it has been suggested that it may act through the inhibition of certain enzymes or signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate has been found to have several interesting biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer progression. Additionally, ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate has been found to induce apoptosis in cancer cells and inhibit their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis, making it a potential candidate for cancer therapy. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to study its potential applications in combination with other therapeutic agents for cancer treatment. Additionally, ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate could be studied for its potential applications in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate has been achieved through several methods, including the reaction of 4,6-diphenyl-2-pyrimidinamine with ethyl acetoacetate in the presence of a catalyst. Another method involves the reaction of 4,6-diphenyl-2-pyrimidinamine with ethyl 2-oxo-4-phenylbutanoate in the presence of a base. These methods have been found to be efficient and yield high purity ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate has been shown to have anti-inflammatory effects and has potential applications in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
ethyl 3-amino-2-(4,6-diphenylpyrimidin-2-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-2-27-21(26)18(19(22)25)20-23-16(14-9-5-3-6-10-14)13-17(24-20)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJOEYZLAPFYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-2-(4,6-diphenylpyrimidin-2-yl)-3-oxopropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-quinolinylmethyl)-2-piperidinyl]methanol](/img/structure/B6121596.png)
![1-[benzyl(methyl)amino]-3-(5-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6121603.png)
![1-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B6121609.png)
![2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6121610.png)
![7-(cyclohexylmethyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121622.png)
![2-(4-bromophenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6121630.png)

![2-thioxo-2,3,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6121640.png)
![7-(cyclopropylmethyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121650.png)
![2-[4-{[5-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121654.png)


![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B6121690.png)
